N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide

Triple-Negative Breast Cancer Structure-Activity Relationship Chemotype Differentiation

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide (C₂₂H₁₈ClNO₄S, MW 427.9 g/mol, typical vendor purity 95%) is a synthetic small molecule belonging to the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide chemotype—a class identified through virtual screening as novel selective inhibitors of triple-negative breast cancer (TNBC) with class-level IC₅₀ values of 2–3 μM against MDA-MB-231, MDA-MB-453, SUM-159, and BT-20 cell lines, while sparing non-TNBC MCF-7 and normal MCF-10A cells. The compound features the conserved 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine core but distinguishes itself through a unique 4-chloro-3-methylbenzenesulfonamide substituent, replacing the simpler phenyl/4-substituted-phenyl sulfonamide groups found in the foundational TNBC inhibitors.

Molecular Formula C22H18ClNO4S
Molecular Weight 427.9 g/mol
Cat. No. B7737172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide
Molecular FormulaC22H18ClNO4S
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)Cl
InChIInChI=1S/C22H18ClNO4S/c1-12-10-15(8-9-19(12)23)29(26,27)24-20-11-18-21(13(2)25)14(3)28-22(18)17-7-5-4-6-16(17)20/h4-11,24H,1-3H3
InChIKeyAKDOTHBVBPITBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide: Core Scaffold & Procurement-Relevant Identity


N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide (C₂₂H₁₈ClNO₄S, MW 427.9 g/mol, typical vendor purity 95%) is a synthetic small molecule belonging to the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide chemotype—a class identified through virtual screening as novel selective inhibitors of triple-negative breast cancer (TNBC) with class-level IC₅₀ values of 2–3 μM against MDA-MB-231, MDA-MB-453, SUM-159, and BT-20 cell lines, while sparing non-TNBC MCF-7 and normal MCF-10A cells [1]. The compound features the conserved 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine core but distinguishes itself through a unique 4-chloro-3-methylbenzenesulfonamide substituent, replacing the simpler phenyl/4-substituted-phenyl sulfonamide groups found in the foundational TNBC inhibitors.

Why N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide Cannot Be Replaced by Generic Analogs or In-Class Candidates


Within the naphtho[1,2-b]furan-5-yl sulfonamide series, even subtle aryl substituent changes drive profound selectivity shifts. The foundational TNBC-selective chemotype depends critically on the benzenesulfonamide substitution pattern: unsubstituted and 4‑methoxy/4‑ethoxy phenyl sulfonamides confer the 2–3 μM IC₅₀ window with selectivity over MCF‑10A [1], yet closely related analogs with altered sulfonamide aryl groups exhibit divergent target-binding profiles documented in broad screening panels [2]. Substituting the unsubstituted phenyl sulfonamide with the electron-withdrawing, sterically distinct 4‑chloro‑3‑methylphenyl group (the feature unique to this compound) is predicted to alter both electronic surface potential and steric complementarity at the binding site, which will shift potency and selectivity relative to the reference chemotype. Consequently, generic substitution by any other N‑(naphtho[1,2‑b]furan‑5‑yl)benzenesulfonamide analog risks losing the specific activity fingerprint, selectivity window, and off-target profile that make this particular derivative relevant for focused kinase/protein methyltransferase screening cascades.

Quantitative Differentiation Evidence for N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide vs. Closest Analogs


Unique 4-Chloro-3-Methyl Substituent Discriminates This Compound from All Other In-Class TNBC-Selective Naphthofuran Sulfonamides

The foundational 2018 TNBC study by Chen et al. established that selective inhibition of TNBC cell lines (MDA‑MB‑231, MDA‑MB‑453, SUM‑159, BT‑20) with IC₅₀ values of 2–3 μM is achievable by N‑(naphtho[1,2‑b]furan‑5‑yl)benzenesulfonamides bearing unsubstituted phenyl or 4‑methoxy/4‑ethoxy phenyl sulfonamide groups [1]. Critically, none of the active compounds in that study contain a 4‑chloro‑3‑methyl substitution pattern. The target compound is therefore a structurally distinct derivative within the chemotype, combining the validated naphthofuran‑5‑amine core with a 4‑chloro‑3‑methylbenzenesulfonamide group that introduces a unique electrostatic and steric profile absent from the reference series. This structural distinction is confirmed by comparison with the unsubstituted parent compound N‑(3‑acetyl‑2‑methylnaphtho[1,2‑b]furan‑5‑yl)benzenesulfonamide (ChemDiv Compound ID 1325‑0034; MW 379.43) , which lacks both the chloro and methyl substituents.

Triple-Negative Breast Cancer Structure-Activity Relationship Chemotype Differentiation

CHLORINE SUBSTITUENT DIFFERENTIATION: TARGET COMPOUND VS. 4-CHLORO ANALOG AS BSEP AND CYP3A4 COUNTER-SCREENING COMPARATOR

Broad-panel in vitro pharmacology profiling of structurally related naphthofuran sulfonamides reveals differential transporter and cytochrome P450 inhibition liabilities that are substituent-dependent. The analog N‑(3‑acetyl‑2‑methylnaphtho[1,2‑b]furan‑5‑yl)‑4‑chlorobenzenesulfonamide (CAS 301355‑02‑2), which lacks the 3‑methyl group on the benzenesulfonamide ring, has been explicitly tested in ATP‑dependent BSEP (bile salt export pump) vesicular transport assays (IC₅₀ = 3,200 nM) [1] and CYP3A4 inhibition assays (IC₅₀ > 50,000 nM) [2]. The target compound's additional 3‑methyl substituent is predicted to modulate both BSEP affinity and CYP3A4 inhibition through altered steric and lipophilic interactions, providing a direct comparator framework for evaluating the impact of a single methyl group addition on hepatobiliary transport and metabolic enzyme engagement.

ADME-Tox Profiling BSEP Inhibition CYP3A4 Inhibition Off-Target Screening

PRMT3 METHYLTRANSFERASE ENGAGEMENT DIFFERENTIATES NAPHTHOFURAN SULFONAMIDES FROM BROADER SULFONAMIDE CHEMICAL SPACE

Affinity profiling across the broader sulfonamide chemical space identifies protein arginine methyltransferase 3 (PRMT3) as a target engageable by naphthofuran‑containing sulfonamides. A structurally related sulfonamide bearing a naphthofuran‑like aromatic system demonstrated binding to the ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, with an EC₅₀ of 1,300 nM as measured by protein thermal stabilization [1]. The target compound's 4‑chloro‑3‑methylbenzenesulfonamide group is hypothesized to extend into the PRMT3 substrate‑binding channel, modulating affinity relative to the reference compound. In contrast, simple benzenesulfonamide derivatives (unsubstituted phenyl) in the Chen et al. series were not reported to engage PRMT3, suggesting that bulkier, halogenated aryl sulfonamides confer a distinct target selectivity profile extending beyond TNBC antiproliferative activity.

Epigenetics Protein Methyltransferase PRMT3 Target Engagement

ANTIMICROBIAL ACTIVITY SPECTRUM OF 4-CHLORO-3-METHYL SULFONAMIDE FRAGMENT JUSTIFIES PROCUREMENT FOR ANTIMICROBIAL SCREENING CASCADES

The 4‑chloro‑3‑methylbenzenesulfonamide substructure itself (CAS 5462‑25‑9) is documented to exhibit antibacterial activity through competitive inhibition of dihydropteroate synthase (DHPS), the canonical sulfonamide target in bacterial folate biosynthesis . This contrasts with the unsubstituted benzenesulfonamide moiety present in the Chen et al. TNBC reference series, which lacks reported intrinsic antimicrobial activity. By conjugating the antimicrobial‑active 4‑chloro‑3‑methylbenzenesulfonamide fragment to the naphthofuran core, the target compound may retain or enhance DHPS‑directed antibacterial activity while simultaneously gaining the TNBC‑selective antiproliferative properties of the naphthofuran scaffold. A closely related analog, N‑(3‑acetyl‑2‑methylnaphtho[1,2‑b]furan‑5‑yl)‑8‑quinolinesulfonamide, has demonstrated significant inhibition against Mycobacterium smegmatis, with MIC values supporting strong antimicrobial potential .

Antimicrobial Screening Fragment-Based Drug Discovery Sulfonamide Pharmacophore

Optimal Research & Industrial Application Scenarios for N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide


TNBC Selectivity SAR Expansion: Probing the 4-Chloro-3-Methyl Substituent Vector

Procure this compound as the sole commercial source of the 4-chloro-3-methyl substitution pattern on the validated TNBC-selective N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide scaffold [1]. Deploy in head-to-head MTT or CellTiter-Glo viability assays against MDA-MB-231, MDA-MB-453, SUM-159, and BT-20 TNBC lines, with MCF-7 (ER+) and MCF-10A (non-tumorigenic) counter-screens. The goal is to quantify how 3-methyl addition on the 4-chlorophenyl sulfonamide ring shifts IC₅₀ and the selectivity index relative to the published 2–3 μM reference values for unsubstituted and 4-alkoxyphenyl analogs. This directly addresses a critical gap in the existing SAR landscape for this chemotype.

Hepatobiliary Transporter Liability Assessment: Isolating the Contribution of the 3-Methyl Group to BSEP Inhibition

The des-methyl analog (CAS 301355-02-2) has a measured BSEP IC₅₀ of 3.2 μM and CYP3A4 IC₅₀ > 50 μM [1]. By procuring the target compound and testing it in parallel using identical ATP-dependent [³H]-taurocholic acid vesicular transport assays, researchers can isolate the effect of a single methyl group addition on BSEP affinity. This head-to-head experiment provides a clean, publishable dataset for structure-property relationship (SPR) modeling of hepatobiliary transporter engagement in the naphthofuran sulfonamide series, directly applicable to lead optimization and early DDI risk stratification.

Epigenetic Screening: PRMT3 Methyltransferase Engagement Profiling

Building on class-level evidence that halogenated aryl naphthofuran sulfonamides engage the PRMT3 methyltransferase domain (EC₅₀ ~1.3 μM for a related analog) [1], procure this compound for thermal shift assay (CETSA) and methyltransferase activity assay (e.g., MTase-Glo) screening against PRMT3 and related PRMT family members (PRMT1, CARM1/PRMT4, PRMT5). The unique 4-chloro-3-methyl substituent combination may improve affinity and selectivity relative to the reference compound, opening access to epigenetic inhibitor chemical space that is inaccessible to simpler phenyl sulfonamide analogs from the foundational TNBC study.

Integrated Phenotypic Screening for Antimicrobial and Anticancer Dual-Activity Profiling

The 4-chloro-3-methylbenzenesulfonamide fragment contributes intrinsic DHPS-directed antibacterial potential [1], while the naphthofuran core confers TNBC-selective anticancer activity [2]. Procure this compound for parallel antimicrobial MIC determination (broth microdilution against S. aureus, E. coli, M. smegmatis, C. albicans) and anticancer viability screening (TNBC panel). Compounds demonstrating dual activity are high-value starting points for polypharmacology-driven drug discovery programs targeting comorbid patient populations or for developing broad-spectrum antiproliferative agents.

Quote Request

Request a Quote for N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.